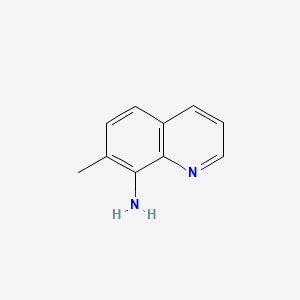

7-Methylquinolin-8-amine

描述

Significance of Quinolines and their Aminated Derivatives in Contemporary Chemical and Biological Sciences

Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in chemical and biological research. rsc.org The quinoline scaffold is a key structural component in many biologically active molecules and therapeutic agents. smolecule.comrsc.org Functionalized quinoline moieties are recognized as important pharmacophores due to their wide range of reported biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. rsc.org

Aminated quinolines, in particular, have been extensively studied. The position of the amino group on the quinoline ring, along with other substituents, plays a crucial role in determining the compound's biological activity. For instance, 4-aminoquinolines are a well-known class of antimalarial drugs. researchgate.netesr.ie The amino group can influence the molecule's ability to interact with biological targets such as enzymes and receptors, making these derivatives a focal point in drug discovery and medicinal chemistry. ontosight.aiacs.org

Research Rationale for Investigating 7-Methylquinolin-8-amine

The investigation into this compound is driven by its potential applications stemming from its unique structure. The presence of both a methyl and an amino group on the quinoline ring makes it a versatile intermediate in the synthesis of more complex molecules. smolecule.com Researchers are interested in how this specific substitution pattern influences its reactivity and biological profile compared to other quinoline derivatives.

Studies have explored its use as a building block in medicinal chemistry for developing new therapeutic agents. smolecule.com The compound's interactions with biological targets, such as enzymes involved in drug metabolism, are of particular interest. smolecule.com For example, it has been identified as an inhibitor of cytochrome P450 enzymes, which are critical for the metabolism of many pharmaceuticals. smolecule.com This inhibitory activity highlights the need for further research to understand its potential as a modulator of drug action.

Scope and Objectives of Academic Inquiry for this compound

The primary goals of academic inquiry into this compound encompass several key areas:

Synthesis and Characterization: Developing efficient and selective methods for its synthesis is a fundamental objective. This includes optimizing existing methods like the Skraup synthesis and exploring new synthetic routes. smolecule.com Detailed characterization using various analytical techniques is essential to confirm its structure and purity. researchgate.net

Chemical Reactivity: Investigating its chemical reactions, such as electrophilic substitutions due to the activating amino group, provides insights into its potential for creating a diverse range of derivatives. smolecule.com

Biological Activity Screening: A significant objective is to screen this compound and its derivatives for a variety of biological activities, including antimicrobial, antiparasitic, and anticancer properties. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Understanding how the specific placement of the methyl and amino groups affects its biological activity is a crucial aspect of research. SAR studies help in the rational design of more potent and selective compounds. esr.ie

Applications in Materials Science: Beyond its biological potential, there is an interest in exploring its applications in the development of new materials due to its unique chemical structure. smolecule.com

Detailed Research Findings

Recent research has provided valuable data on the properties and synthesis of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 5470-82-6 | smolecule.comnih.govontosight.ai |

| Molecular Formula | C₁₀H₁₀N₂ | smolecule.comnih.gov |

| Molecular Weight | 158.20 g/mol | smolecule.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| Melting Point | 46-48 °C | chemicalbook.com |

| Boiling Point | 326.2±27.0 °C (Predicted) | chemicalbook.com |

| Density | 1.169±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 4.65±0.14 (Predicted) | chemicalbook.com |

| Appearance | Yellow solid | chemicalbook.com |

| InChI Key | LOVKAXWPSDVFJO-UHFFFAOYSA-N | nih.gov |

| SMILES | CC1=C(C2=C(C=CC=N2)C=C1)N | nih.gov |

Synthesis Methods

The synthesis of this compound has been approached through various methods. A common route is the Skraup synthesis, which involves the reaction of m-toluidine (B57737) with glycerol (B35011). This method can produce a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). Subsequent nitration and reduction steps are then required to introduce the amino group at the 8th position. smolecule.com More efficient, multi-step syntheses have also been developed to improve the yield and purity of the final product. smolecule.com A key advancement was the development of selective nitration procedures that could effectively produce 7-methyl-8-nitroquinoline (B1293703) from mixtures of the methylquinoline isomers, which can then be reduced to this compound.

Structure

3D Structure

属性

IUPAC Name |

7-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVKAXWPSDVFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282787 | |

| Record name | 7-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-82-6 | |

| Record name | 8-Amino-7-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 27989 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5470-82-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 7 Methylquinolin 8 Amine and Its Precursors

Foundations of Quinoline (B57606) Core Synthesis

The initial and crucial phase in the synthesis of 7-Methylquinolin-8-amine is the construction of the fundamental quinoline ring system. Historically significant methods such as the Skraup synthesis and the Pschorr reaction provide the foundational pathways for creating this bicyclic heterocycle.

The Skraup Synthesis: Derivatization for Methylquinolines

The Skraup synthesis, a venerable and widely utilized method, is instrumental in producing the quinoline core. iipseries.orgwikipedia.org This reaction typically involves the treatment of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgwikipedia.orgpharmaguideline.com In the context of synthesizing 7-methylquinoline (B44030), m-toluidine (B57737) serves as the aniline precursor. brieflands.com

The reaction mechanism commences with the dehydration of glycerol by sulfuric acid to form acrolein. nih.govuop.edu.pk Subsequently, m-toluidine undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to yield a dihydroquinoline intermediate. The final step involves oxidation of this intermediate to furnish the aromatic quinoline ring. uop.edu.pk A notable characteristic of using m-toluidine in the Skraup synthesis is the formation of a mixture of isomeric products, predominantly 7-methylquinoline and 5-methylquinoline (B1294701), often in a 2:1 ratio. brieflands.com This mixture can be carried forward to the subsequent nitration step without the need for immediate separation. brieflands.com

Pschorr Reaction and Related Cyclization Pathways

While the Skraup synthesis is a primary route, other cyclization pathways like the Pschorr reaction offer alternative strategies for forming biaryl systems, which can be adapted for quinoline synthesis. organic-chemistry.org The Pschorr reaction involves the intramolecular cyclization of a diazonium salt, typically catalyzed by copper, to form a new ring. organic-chemistry.org Although not the most direct method for 7-methylquinoline itself, the principles of intramolecular cyclization are fundamental in heterocyclic chemistry and provide a conceptual basis for various synthetic designs.

Directed Functionalization for 7-Methyl and 8-Amino Moieties

With the methylquinoline core established, the subsequent steps focus on the precise introduction of the amino group at the 8-position. This is achieved through a two-step sequence of nitration followed by reduction.

Regioselective Nitration Processes to Yield 7-Methyl-8-nitroquinoline (B1293703)

The nitration of the 7-methylquinoline (or the 7-methyl/5-methyl mixture) is a critical step that dictates the final substitution pattern. The directing effects of the methyl group and the heterocyclic nitrogen atom play a significant role in determining the position of the incoming nitro group. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. brieflands.com

Research has shown that the nitration of 7-alkylquinolines predominantly yields the 8-nitro derivative. brieflands.com This high regioselectivity is a key advantage, allowing for the selective synthesis of 7-methyl-8-nitroquinoline even from a mixture of methylquinoline isomers. brieflands.combrieflands.com The 7-methyl-8-nitroquinoline can then be isolated in a pure form, as the nitration of 5-methylquinoline does not readily produce an isomer that interferes with the separation. brieflands.com The yield of this selective nitration can be excellent, reportedly reaching up to 99% from 7-methylquinoline. brieflands.com

Reductive Amination Strategies for this compound

The final step in the synthesis is the reduction of the nitro group of 7-methyl-8-nitroquinoline to an amino group, yielding the target compound, this compound. Various reducing agents can accomplish this transformation, with stannous chloride being a classic and effective choice.

The reduction of aromatic nitro compounds using stannous chloride (SnCl₂) is a well-established method in organic synthesis. acsgcipr.orgresearchgate.net This method is often preferred over catalytic hydrogenation when other functional groups sensitive to hydrogenation are present in the molecule. acsgcipr.org The reaction involves the transfer of electrons from the Sn(II) salt to the nitro group, followed by protonation from an acid, water, or alcohol source. acsgcipr.org While effective, this method can sometimes lead to the formation of tin oxide hydrates, which can complicate product purification. acsgcipr.org In the synthesis of this compound, the treatment of 7-methyl-8-nitroquinoline with stannous chloride, typically in an acidic medium, efficiently affords the desired amine.

Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a primary method for the reduction of a nitro group to an amine. For the synthesis of this compound, its precursor, 7-methyl-8-nitroquinoline, is subjected to hydrogenation. Raney Nickel is a frequently employed catalyst for this transformation due to its high activity and cost-effectiveness compared to precious metal catalysts. chemicalbook.combrieflands.com

The process involves the reaction of the nitro compound with hydrogen gas in the presence of the Raney Nickel catalyst. The reaction is typically carried out in a solvent such as ethanol (B145695) at temperatures below 100°C. mdpi.com Raney Nickel is particularly effective for low-pressure hydrogenations. mdpi.com The large surface area of the porous nickel catalyst provides numerous active sites for the adsorption of hydrogen and the organic substrate, facilitating the reduction. brieflands.com

Table 1: Reaction Conditions for Catalytic Hydrogenation

| Parameter | Typical Conditions |

| Catalyst | Raney Nickel |

| Substrate | 7-methyl-8-nitroquinoline |

| Solvent | Ethanol, Methanol |

| Temperature | < 100°C |

| Pressure | Low to medium H₂ pressure |

Multi-step Synthetic Sequences from Key Starting Materials

From m-Toluidine:

A well-established, two-step synthetic route to the direct precursor of this compound begins with m-toluidine. google.comrsc.org

Skraup Synthesis: The first step is the Skraup reaction, a classic method for synthesizing quinolines. google.compatsnap.com In this reaction, m-toluidine is heated with glycerol, sulfuric acid, and an oxidizing agent like m-nitrobenzene-sulfonate. google.com This process results in the formation of a mixture of 7-methylquinoline and 5-methylquinoline, typically in a 2:1 ratio. rsc.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. google.com

Selective Nitration: The mixture of methylquinoline isomers is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid, usually at low temperatures (e.g., -5°C). google.com This step demonstrates high regioselectivity; the nitration preferentially occurs at the C-8 position of 7-methylquinoline to produce 7-methyl-8-nitroquinoline in excellent yield (up to 99%). google.comrsc.org The 5-methylquinoline isomer does not yield the expected 8-nitro product under these conditions, allowing for the selective synthesis of the desired precursor. google.com

The resulting 7-methyl-8-nitroquinoline can then be reduced to this compound as described in the catalytic hydrogenation section.

From o-Nitrophenol:

While multi-step syntheses of aminoquinolines from nitrophenol derivatives are documented, a direct and established route for the specific synthesis of this compound from o-nitrophenol is not prominently described in the surveyed chemical literature. Published methods starting from o-nitrophenol typically lead to other isomers, such as 2-methyl-8-aminoquinoline. google.comnih.govquinoline-thiophene.com This synthesis involves the initial reduction of o-nitrophenol to o-aminophenol, followed by a cyclization reaction (like the Doebner-von Miller reaction) with crotonaldehyde (B89634) to form 2-methyl-8-hydroxyquinoline, and a final amination step. nih.govquinoline-thiophene.com However, this pathway does not yield the 7-methyl isomer.

Advanced Synthetic Techniques and Reaction Conditions in Quinoline Chemistry

Modern organic synthesis has introduced advanced techniques that offer milder conditions, greater efficiency, and broader substrate scope compared to classical methods for quinoline synthesis.

Transition-Metal Catalyzed Approaches in Quinoline Framework Assembly

Transition-metal catalysis has become a powerful tool for the construction of complex heterocyclic compounds, including the quinoline framework. mdpi.comchemicalbook.com These methods often provide advantages over traditional syntheses like the Skraup or Friedländer reactions, which can require harsh conditions and may have limited functional group tolerance. google.com Catalysts based on metals such as copper (Cu), palladium (Pd), rhodium (Rh), and cobalt (Co) have been successfully employed. quinoline-thiophene.commdpi.comchemicalbook.com

These reactions can assemble the quinoline ring through various mechanisms, including C-H activation, cross-coupling, and cyclization cascades. mdpi.comchemijournal.com For example, a copper-catalyzed one-pot strategy involves the reaction of anilines and aldehydes, proceeding through C-H functionalization to build the C-N and C-C bonds necessary for the quinoline core. chemicalbook.com Such methods often utilize molecular oxygen as a green oxidant and can be more economical and convenient than classical approaches. chemicalbook.com

Table 2: Examples of Transition Metals in Quinoline Synthesis

| Metal Catalyst | General Approach | Reference |

| Copper (Cu) | One-pot C-H functionalization of anilines and aldehydes. | chemicalbook.com |

| Palladium (Pd) | Cross-coupling and domino reactions. | mdpi.com |

| Rhodium (Rh) | C-H activation and annulation reactions. | chemijournal.com |

| Cobalt (Co) | Dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles. | quinoline-thiophene.com |

Modified Mannich Reaction for Aminomethylated Quinoline Derivatives

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an active hydrogen atom. researchgate.net In the context of quinoline chemistry, a modified Mannich reaction is particularly useful for the synthesis of aminomethylated derivatives, especially from 8-hydroxyquinoline (B1678124) (oxine) and its analogues. researchgate.netnih.gov

This reaction involves three components: a compound with an active hydrogen (e.g., 8-hydroxyquinoline), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov For 8-hydroxyquinoline, the C-7 position is activated and serves as the nucleophile, leading to the formation of 7-aminomethyl-8-hydroxyquinoline derivatives. The reaction is versatile, accommodating a wide variety of primary and secondary amines, and proceeds under mild conditions. researchgate.net This method provides a straightforward route to functionalize the quinoline core at a specific position, which is valuable for creating derivatives with tailored properties. researchgate.net

Carbene Insertion Reactions in Quinolinecarbaldehyde Synthesis

The synthesis of quinolinecarbaldehydes, which are versatile intermediates, can be achieved through various formylation methods. One of the most established methods for producing substituted quinoline aldehydes, such as 2-chloroquinoline-3-carbaldehyde, is the Vilsmeier-Haack reaction. mdpi.comnih.gov This reaction uses a formylating agent generated from phosphorus oxychloride and dimethylformamide (DMF) to introduce a formyl (-CHO) group onto an activated aromatic ring system. nih.gov

While the Vilsmeier-Haack reaction is not a carbene insertion, modern synthetic chemistry explores direct C-H functionalization pathways that can involve carbene intermediates. Transition-metal-catalyzed carbene insertion into C-H bonds is a powerful strategy for forming C-C bonds. In principle, such a reaction could be used for the direct formylation of a quinoline C-H bond. This would typically involve a metal catalyst (e.g., rhodium, palladium) reacting with a diazo compound (a carbene precursor) to form a metal-carbene intermediate. This reactive species could then undergo migratory insertion into a C-H bond of the quinoline ring to introduce a functionalized carbon atom, which could then be converted to a carbaldehyde. However, specific, high-yield applications of this advanced technique for the direct synthesis of quinolinecarbaldehydes are not as commonly reported as classical formylation methods.

Reactivity and Derivatization Pathways of 7 Methylquinolin 8 Amine

Chemical Transformations Involving the Aminyl Moiety

The primary amino group at the 8-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Amidation Reactions and the Formation of Amide Conjugates

The amino group of 7-methylquinolin-8-amine readily undergoes amidation reactions. For instance, it can be reacted with acylating agents to form amide conjugates. One documented example is the synthesis of 4-Acetamido-N-(7-methylquinolin-8-yl)benzenesulfonamide. mdpi.com This type of transformation is significant in medicinal chemistry for creating derivatives with potentially enhanced pharmacological properties. nih.gov The formation of amide-linked conjugates is a common strategy to modify the characteristics of a parent compound. researchgate.net

Furthermore, rhodium(III)-catalyzed amidation reactions of 8-methylquinolines with azides have been shown to efficiently produce quinolin-8-ylmethanamine (B184975) derivatives, highlighting a pathway for C(sp3)–H bond functionalization. acs.org This demonstrates the versatility of the quinoline (B57606) scaffold in accommodating various amidation strategies.

Synthesis of Schiff Bases and Imine Derivatives

The condensation of the primary amino group of this compound with various aldehydes leads to the formation of Schiff bases, also known as imine derivatives. This reaction is a fundamental transformation in organic chemistry. For example, Schiff bases have been synthesized from 7-amino-4-methyl-quinolin-2(1H)-one and substituted salicylaldehydes by refluxing in ethanol (B145695). ajol.info Similarly, various Schiff's bases have been prepared by reacting quinolin-7-amine with a range of aromatic aldehydes. bepls.com These reactions typically proceed by refluxing the amine and aldehyde in a suitable solvent like ethanol. ajol.infobepls.comisroset.org The resulting imines are often colored precipitates and can be isolated in good yields. ajol.info

The formation of the azomethine group (-C=N-) in Schiff bases is of particular interest in medicinal chemistry due to its ability to chelate with metal ions. bepls.com

Quinoline Ring System Reactivity Profile

The quinoline ring of this compound is an aromatic system that can undergo various substitution and modification reactions. The existing substituents, the amino and methyl groups, direct the regioselectivity of these reactions.

Investigation of Electrophilic and Nucleophilic Substitution Patterns

The quinoline nucleus is susceptible to both electrophilic and nucleophilic substitution reactions. The electron-donating nature of the amino and methyl groups generally activates the carbocyclic ring (the benzene (B151609) part) towards electrophilic attack.

A key electrophilic substitution is nitration. The nitration of 7-methylquinoline (B44030), a precursor to this compound, with fuming nitric acid and sulfuric acid selectively yields 7-methyl-8-nitroquinoline (B1293703). brieflands.comsemanticscholar.org This high regioselectivity is attributed to the directing effect of the methyl group to the ortho position (C-8). brieflands.com This nitro derivative is a crucial intermediate for the synthesis of this compound via subsequent reduction. brieflands.com

Halogenation is another important electrophilic substitution. Metal-free protocols have been developed for the regioselective C5-halogenation (chlorination, bromination, and iodination) of 8-substituted quinolines. rsc.org For instance, using trihaloisocyanuric acid as a halogen source allows for the specific halogenation at the C5-position. rsc.orgresearchgate.net Copper-catalyzed methods have also been employed for the C5-bromination of 8-aminoquinoline (B160924) amides. researchgate.net

Nucleophilic substitution reactions also play a role in the chemistry of quinoline derivatives. For example, 2-chloro-3-(chloromethyl)-7-methylquinoline (B184712) undergoes nucleophilic substitution with various amines to yield a series of amine analogues. researchgate.net

Oxidation and Reduction Chemistry of the Quinoline Nucleus

The quinoline ring system can be subjected to both oxidation and reduction reactions. The methyl group at the C-7 position can be oxidized to a carboxylic acid. evitachem.com Oxidation of the quinoline nitrogen can also occur, leading to the formation of N-oxides, such as 7-methylquinoline 1-oxide. smolecule.com These N-oxides are versatile intermediates for further functionalization. mdpi.comrsc.org

Reduction of the quinoline ring is also possible. For instance, 7-methylquinoline can be synthesized through the oxidation of 7-methyl-1,2,3,4-tetrahydroquinoline. vulcanchem.com The most significant reduction reaction in the context of this compound synthesis is the reduction of the nitro group of 7-methyl-8-nitroquinoline. This is commonly achieved through catalytic hydrogenation using reagents like Raney nickel or by using reducing agents such as stannous chloride. google.com

Strategies for Functionalization at Specific Ring Positions (e.g., C-5, C-7) to Modulate Activity

The functionalization of the quinoline ring at specific positions is a key strategy for modulating the biological activity of the resulting compounds. rsc.org The directing effects of existing substituents are crucial in achieving this regioselectivity.

As previously mentioned, the C5 position of 8-substituted quinolines is a common site for electrophilic attack, including halogenation and sulfonylation. rsc.orgmdpi.com The development of metal-free and copper-catalyzed methods has provided efficient routes to C5-functionalized quinolines. rsc.orgresearchgate.net Dihalogenation at both the C-5 and C-7 positions of quinolinamides has also been achieved through electrochemical methods. researchgate.net

The methyl group at C-7 offers another handle for functionalization. It can be oxidized to introduce other functional groups. evitachem.com Furthermore, the synthesis of derivatives with modifications at the C-7 position, such as in 2-chloro-7-methylquinoline (B2438791) amine analogues, has been explored to develop compounds with specific biological activities. researchgate.net The precise introduction of functional groups at these positions allows for the fine-tuning of the molecule's properties. rsc.org

Role in Ligand Design and Coordination Chemistry

The unique structural arrangement of this compound, featuring a quinoline core with adjacent methyl and amino groups, makes it a compound of significant interest in the field of coordination chemistry. Its ability to act as a bidentate ligand, coupled with the electronic and steric influences of its substituents, dictates its interaction with metal ions and its utility in constructing complex molecular architectures.

The coordination chemistry of quinoline amines is fundamentally based on their capacity to act as chelating ligands. The defining feature is the presence of two key donor atoms: the nitrogen atom of the quinoline ring and the nitrogen of the exocyclic amino group. This arrangement allows for the formation of a stable five-membered ring when coordinated to a metal center.

The principles of complexation are governed by several factors:

Bidentate Chelation: Quinoline amines, particularly those with an amino group at the 8-position like this compound, are classic bidentate ligands. The two nitrogen atoms coordinate to a single metal ion, forming a stable metallacycle. This chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, is a primary driver of their coordination behavior.

Steric Hindrance: The size and position of substituents on the quinoline scaffold introduce steric constraints that affect the geometry and stability of the resulting metal complexes. researchgate.net In ligands based on tris(2-quinolylmethyl)amine (TQA), for example, significant steric clashes can occur between the protons at the C8 position of the quinoline rings, leading to distorted coordination geometries described as a 'quinolyl split'. researchgate.net The methyl group in the 7-position of this compound introduces steric bulk near the coordination site, which can influence which metal ions can be complexed and the resulting coordination geometry. researchgate.net

Metal Ion Properties: The nature of the metal ion itself—including its size, charge, and preferred coordination geometry—is crucial. Quinoline-based ligands have been shown to form stable complexes with a wide array of transition metals, including copper(II), zinc(II), cadmium(II), manganese(II/III), and cobalt(II/III). researchgate.netacs.org The interplay between the ligand's steric profile and the metal ion's size can determine selectivity; for instance, steric crowding in some quinoline-based fluorescent sensors leads to a stronger response for the smaller Zn(II) ion compared to the larger Cd(II) ion. acs.org

Research into various quinoline-containing ligands has demonstrated their versatility. For example, different ligands can stabilize different oxidation states of the same metal, as seen with manganese complexes where quinoline-based ligands tend to stabilize the Mn₂(III,III) state, while isoquinoline-based ligands favor the Mn₂(III,IV) state, highlighting the subtle but important role of the heteroaromatic structure. researchgate.net

Table 1: Examples of Metal Complexation with Quinoline-Based Ligands

| Metal Ion(s) | Ligand Type | Key Observation | Reference |

|---|---|---|---|

| Cu(II), Zn(II), Cd(II), Hg(II), Pb(II) | Quinoline pendant arm derivatives of nih.govaneN₃ and nih.govaneN₂S | Ligands show highest affinity for Cu(II). Steric crowding influences fluorescent response, favoring Zn(II) over Cd(II). | acs.org |

| Mn(II/III/IV), Co(II/III) | Quinoline- and isoquinoline-based tetraamine (B13775644) ligands | Quinoline ligands stabilize Mn₂(III,III) oxidation state, while isoquinoline (B145761) ligands afford Mn₂(III,IV) complexes due to steric and electronic differences. | researchgate.net |

| Zn(II) | 8-aminoquinoline-based ligands | Form complexes that can adopt different crystal packing arrangements and space groups depending on the coordination environment and counterions. | |

| Pt(II) | Quinoline-appended Sb(III) ligands | The quinoline side arm can coordinate to the platinum center, demonstrating the versatility of quinoline as a coordinating moiety in multidentate systems. | acs.org |

The 8-aminoquinoline moiety is a powerful and widely utilized directing group in transition metal-catalyzed C-H activation reactions. nih.gov This strategy enables the direct functionalization of otherwise unreactive C-H bonds with high levels of regioselectivity, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net this compound fits within this class of directing groups, with its utility stemming from the same fundamental principles.

The core mechanism involves the bidentate coordination of the 8-aminoquinoline nitrogen and the amide nitrogen (when used as an auxiliary) to a transition metal catalyst, typically palladium, rhodium, or cobalt. nih.govresearchgate.net This chelation assistance results in the formation of a stable five- or six-membered cyclometalated intermediate. nih.gov This intermediate holds the metal catalyst in close proximity to a specific C(sp²)–H or C(sp³)–H bond, facilitating its cleavage in the rate-determining step of the catalytic cycle. rsc.org

The 8-aminoquinoline scaffold has been successfully employed in a variety of C-H functionalization reactions:

C-H Glycosylation: In the synthesis of C-aryl glycosides, amide directing groups containing an 8-aminoquinoline auxiliary have been used in palladium-catalyzed ortho-C-H glycosylation with glycosyl chlorides as coupling partners. nih.gov

C-H Acetoxylation: The 8-aminoquinoline group has been used to direct the β-C–H acetoxylation of N-phthaloyl-α-amino acids, showcasing its applicability to the functionalization of C(sp³)–H bonds. rsc.org

C-H Amidation: Transition metal-catalyzed C-H amidation has been achieved using various directing groups, with the 8-aminoquinoline framework being a prominent example for guiding the formation of C-N bonds. researchgate.net

The presence of the methyl group at the 7-position of the this compound directing group can modulate the process. Electronic modifications, such as methylation, are known to influence the performance of aminoquinoline directing groups in catalytic transformations. This can alter the electron density at the metal center in the key intermediate, potentially affecting the rate and efficiency of the C-H activation and subsequent reductive elimination steps.

Furthermore, studies on related 8-methylquinoline (B175542) derivatives (without the 8-amino group) have shown that the methyl group itself can be the site of C-H activation. For instance, palladium-catalyzed acetoxylation of 8-methylquinoline derivatives has been shown to occur at the benzylic position of the methyl group, proceeding through a palladacyclic intermediate coordinated to the quinoline nitrogen. rsc.org This highlights the dual potential of the this compound scaffold: it can act as an inert directing group for functionalization elsewhere on a substrate or, under different catalytic conditions, the methyl group itself could potentially be functionalized.

Table 2: Examples of C-H Activation Reactions Directed by the 8-Aminoquinoline (AQ) Scaffold

| Reaction Type | Catalyst | Substrate/Directing Group | Key Finding | Reference |

|---|---|---|---|---|

| ortho-C–H Glycosylation | Palladium | Amide with 8-aminoquinoline auxiliary | Enables synthesis of C-aryl glycosides from readily available glycosyl chlorides via a 5- or 6-membered metallacycle. | nih.gov |

| β-C(sp³)–H Acetoxylation | Palladium | N-phthaloyl-α-amino acids with 8-aminoquinoline directing group | Demonstrates chelation-assisted functionalization of inactive C(sp³)–H bonds. | rsc.org |

| C(sp²)–H Amidation | Various (Co, Rh, Ir, Ru) | N-aryl-2-aminopyridines (related directing group principle) | C-H amidation/amination is a powerful, atom-friendly option for C-N bond formation. | researchgate.net |

| C(sp³)–H Acetoxylation (Benzylic) | Palladium | 8-Methylquinoline derivatives | The quinoline nitrogen directs functionalization of the C-H bond on the adjacent methyl group. | rsc.org |

Compound Index

Academic Applications and Advanced Research Directions

Medicinal Chemistry and Biological Activity Investigations

The quinoline (B57606) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the foundation for numerous compounds with significant biological activities. brieflands.comnih.gov Derivatives of quinoline are extensively investigated for their therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. brieflands.comresearchgate.net Within this broad class, molecules based on the 8-aminoquinoline (B160924) and 7-methylquinoline (B44030) frameworks are subjects of focused research to develop novel therapeutic agents. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets, making it a versatile core for drug discovery. brieflands.comnih.gov

The antimicrobial potential of quinoline derivatives is well-documented, with research exploring their efficacy against a wide spectrum of bacterial and fungal pathogens. researchgate.netnih.gov The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for various cellular processes in microbes, thereby disrupting homeostasis and inhibiting growth. nih.govmdpi.com

Derivatives of the 8-aminoquinoline scaffold have demonstrated significant antibacterial capabilities. Research into Schiff base derivatives, for instance, highlights their potential. Schiff bases synthesized from 8-aminoquinoline have been shown to possess antibacterial properties, with their activity influenced by the specific aldehydes used in their formation and the resulting molecular structure. nih.gov The imine group (H–C=N) characteristic of Schiff bases is a key pharmacophore that contributes to their biological activity. nih.gov

Studies on various substituted quinolines confirm their broad-spectrum potential. For example, certain 8-hydroxyquinoline (B1678124) derivatives have shown remarkable activity, in some cases superior to the standard antibiotic Penicillin G, against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, amino acid conjugates of 8-quinolinamines have been evaluated, displaying potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium intracellulare. acs.org This body of research underscores the importance of the quinoline nucleus as a template for developing new antibacterial agents. nih.govnih.gov

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 8-Quinolinamine Amino Acid Conjugates | Staphylococcus aureus | IC₅₀ | 1.33–18.9 µg/mL | acs.org |

| 8-Quinolinamine Amino Acid Conjugates | Methicillin-resistant S. aureus (MRSA) | IC₅₀ | 1.38–15.34 µg/mL | acs.org |

| 8-Quinolinamine Amino Acid Conjugates | Mycobacterium intracellulare | IC₅₀ | 3.12–20 µg/mL | acs.org |

| 7-Haloanilino-8-nitrofluoroquinolones (Derivative 4) | Standard S. aureus | MIC | 0.9 µg/mL | researchgate.net |

| 7-Haloanilino-8-nitrofluoroquinolones (Derivative 4) | Resistant S. aureus | MIC | 7.0 µg/mL | researchgate.net |

| 8-Hydroxyquinoline Derivative (Compound 5 with Chlorine) | Gram-positive & Gram-negative strains | Inhibition Zone | Good activity | nih.gov |

The quinoline framework is also a cornerstone in the search for new antifungal agents. researchgate.net Substituted 2-methyl-8-quinolinols have been tested against various fungi, including Aspergillus niger and Trichoderma viride, demonstrating that specific substitutions, such as 5,7-dichloro and 5,7-dibromo patterns, yield the most potent fungitoxic effects. nih.gov

Furthermore, comprehensive screening of 8-quinolinamine derivatives and their amino acid conjugates has revealed significant antifungal activity against a range of pathogenic fungi. acs.org These compounds have shown inhibitory effects against multiple Candida species (C. albicans, C. glabrata, C. krusei), as well as Cryptococcus neoformans and Aspergillus fumigatus. acs.org The findings suggest that, like their antibacterial counterparts, 8-aminoquinoline-based structures hold considerable promise for addressing fungal infections.

| Compound/Derivative Class | Fungal Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 8-Quinolinamine & Conjugates | Candida albicans | 4.93–19.38 µg/mL | acs.org |

| 8-Quinolinamine & Conjugates | Candida glabrata | 3.96–19.22 µg/mL | acs.org |

| 8-Quinolinamine & Conjugates | Candida krusei | 2.89–18.95 µg/mL | acs.org |

| 8-Quinolinamine & Conjugates | Cryptococcus neoformans | 0.67–18.64 µg/mL | acs.org |

| 8-Quinolinamine & Conjugates | Aspergillus fumigatus | 6.0–19.32 µg/mL | acs.org |

An extensive review of published scientific literature did not identify specific studies investigating the synergistic antimicrobial effects of 7-Methylquinolin-8-amine or its closely related derivatives in combination with the antibacterial agent Baquiloprim. Research in this specific area appears to be a potential avenue for future investigation.

The development of anticancer agents based on the quinoline core is an active and promising area of medicinal chemistry. brieflands.combohrium.com The planar structure of the quinoline ring allows it to intercalate with DNA, while its metal-chelating ability can disrupt cellular processes crucial for tumor growth, such as the function of metalloenzymes and the generation of reactive oxygen species. brieflands.comnih.govnih.gov

Derivatives of 7-methylquinoline have been synthesized and evaluated for their in-vitro cytotoxicity against human cancer cell lines. A study investigating a series of such compounds found that functionalization of the quinoline core significantly influences cytotoxic activity. brieflands.com For instance, derivatives such as 7-methyl-8-nitro-quinoline and 8-Amino-7-quinolinecarbaldehyde demonstrated potent cytotoxic effects against the human epithelial colorectal carcinoma (Caco-2) cell line, with the nitro-aldehyde derivative showing the highest activity in the tested series. brieflands.com

Broader research into aminoquinoline derivatives confirms their anticancer potential. Glycoconjugates of 8-aminoquinoline have shown a greater ability to inhibit the proliferation of HCT 116 (colon cancer) and MCF-7 (breast cancer) cell lines compared to their 8-hydroxyquinoline analogues. nih.gov Furthermore, novel hybrids of 7-chloro-4-aminoquinoline and benzimidazole have exhibited strong cytotoxic activity against a panel of leukemia, lymphoma, and carcinoma cell lines, including CCRF-CEM, Hut78, and CaCo-2. mdpi.com The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death. mdpi.comrsc.org

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| 7-Methyl-8-nitro-quinoline | Caco-2 (Colorectal Carcinoma) | 1.87 µM | brieflands.com |

| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | 0.53 µM | brieflands.com |

| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | 1.14 µM | brieflands.com |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrid (5d) | Various Leukemia/Lymphoma | 0.4–8 µM | mdpi.com |

| 8-Aminoquinoline Glycoconjugate (Compound 19) | MCF-7 (Breast Adenocarcinoma) | 116.4 ± 2.7 µM | nih.gov |

| 8-Aminoquinoline Glycoconjugate (Compound 20) | MCF-7 (Breast Adenocarcinoma) | 149.6 ± 1.8 µM | nih.gov |

Anti-proliferative and Anticancer Research Endeavors

Mechanisms of Apoptosis Induction and Cell Proliferation Inhibition

Derivatives of the quinoline scaffold have been a focal point of research for their potential to induce programmed cell death (apoptosis) and halt the spread of cancerous cells. Studies on related quinoline and quinazoline compounds indicate that these molecules can trigger apoptosis through the intrinsic pathway. This pathway is characterized by changes in the mitochondrial membrane, leading to the release of cytochrome c. One study on a tetrahydrobenzo[h]quinoline derivative demonstrated that it could inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis. This was evidenced by an imbalance in the expression of Bcl-2 family proteins, with a significant decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax protein. cureffi.org This shift ultimately leads to the activation of caspase-9, a key initiator of the intrinsic apoptotic cascade, which in turn activates executioner caspases like caspase-3 and caspase-7. acs.org

The cytotoxic effects of these compounds are often linked to their ability to arrest the cell cycle. For instance, a novel 4-anilinoquinazoline analogue, DW-8, was found to induce cell cycle arrest at the G2 phase in colorectal cancer cells. acs.org By preventing cells from proceeding through the cell cycle, these compounds effectively inhibit cell proliferation. Morphological changes associated with apoptosis, such as nuclear fragmentation, are also observed in cells treated with these quinoline-based compounds. cureffi.orgacs.org Furthermore, some quinolin-8-yl-nicotinamide compounds have been shown to decrease levels of the proliferation marker Ki67 in tumor tissues, providing further evidence of their anti-proliferative capabilities. researchgate.net

Targeting DNA Synthesis and Crucial Enzymatic Pathways (e.g., DNA gyrase, Type IV topoisomerase)

The quinoline core is fundamental to the mechanism of action for quinolone antibacterial agents, which primarily function by disrupting bacterial DNA synthesis. nih.govamanote.com This is achieved by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. amanote.com These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

The key event in the action of quinolones is the formation of a ternary drug-enzyme-DNA complex, which effectively traps the enzymes on the DNA strand. nih.govamanote.com This complex physically obstructs the movement of the replication fork, leading to a rapid and reversible inhibition of DNA synthesis and a halt in cell growth. nih.govamanote.com At higher concentrations, this process can lead to the release of double-strand DNA breaks from the trapped enzyme complexes, ultimately causing cell death. amanote.com

While both enzymes are targets, the primary target can differ between bacterial species. In many gram-negative bacteria, DNA gyrase is the primary target, whereas in some gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is often the preferred target for most fluoroquinolones. nih.govamanote.com The specific structure of the quinolone derivative can also determine whether DNA gyrase or topoisomerase IV is the preferred target. nih.gov

Table 1: Key Enzymatic Targets of Quinolone Compounds

| Enzyme | Function | Role in Quinolone Action |

|---|---|---|

| DNA Gyrase | Catalyzes the negative supercoiling of DNA. | Trapped by quinolones, leading to inhibition of DNA replication and transcription. nih.govamanote.com |

| Topoisomerase IV | Responsible for decatenation (unlinking) of interlinked daughter chromosomes after replication. amanote.com | Trapped by quinolones, preventing chromosome segregation and leading to cell death. nih.govamanote.com |

Inhibition of Protein Kinase Systems

The quinoline and its isomeric isoquinoline (B145761) scaffolds are recognized as privileged structures in medicinal chemistry, particularly for their ability to function as inhibitors of protein kinases. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways controlling cell growth, differentiation, and survival. Their dysregulation is a common feature in many diseases, including cancer, making them important therapeutic targets.

Numerous quinoline-based derivatives have been developed as potent inhibitors of various protein kinases. For example, specific 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles have been identified as potent Src kinase inhibitors. Other research has focused on 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in the control of cell proliferation and apoptosis. The quinazoline nucleus, a related scaffold, is present in several FDA-approved drugs that target protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). More recently, amidoisoquinoline derivatives have been developed as highly selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for potential Parkinson's disease therapies. The mechanism often involves the quinoline moiety binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate group and thereby blocking the signaling pathway.

Folic Acid Antagonism Investigations

Folic acid antagonists, or antifolates, are a class of therapeutic agents that interfere with the metabolic pathways involving folic acid. Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it vital for cell replication. Antifolates function by inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) or dihydropteroate synthase (DHPS). By blocking these enzymes, they deplete the cellular supply of tetrahydrofolate, a crucial cofactor, which leads to an interruption in DNA synthesis and cell death.

This mechanism is particularly effective against rapidly proliferating cells, such as those found in microbial infections and cancer, which have a high demand for folate. While many well-known antifolates like methotrexate are based on a pteridine structure, the potential for other heterocyclic scaffolds to exhibit this activity is an area of ongoing investigation. The exploration of quinoline derivatives for folic acid antagonism is a plausible research direction, given their established role as inhibitors of other critical cellular enzymes. However, specific studies detailing this compound as a folic acid antagonist are not prominent in current literature.

Antimalarial and Antileishmanial Efficacy Studies

The 8-aminoquinoline (8-AQ) class of compounds, to which this compound belongs, is historically significant and therapeutically important in the fight against parasitic diseases, particularly malaria and leishmaniasis. Primaquine, the prototypical 8-AQ, remains a critical drug for its ability to eradicate the dormant liver stages of Plasmodium vivax and P. ovale, thereby preventing malarial relapse.

Research into novel 8-AQ analogues continues to yield compounds with improved efficacy and potentially better safety profiles. For instance, Tafenoquine, another 8-AQ, was recently approved for the radical cure of P. vivax malaria. Structure-activity relationship (SAR) studies indicate that the 7-chloro-4-aminoquinoline core is critical for antimalarial activity, as it is believed to inhibit the formation of hemozoin in the parasite. New 8-quinolinamines have demonstrated potent in vivo antimalarial activity in mouse models infected with P. berghei.

Beyond malaria, 8-aminoquinolines have shown significant promise against Leishmania parasites, the causative agents of leishmaniasis. Many analogues have exhibited promising in vitro activity against L. donovani promastigotes. The versatility of the 8-aminoquinoline scaffold makes it a valuable platform for the development of new anti-infective agents targeting these protozoal infections.

Anti-inflammatory and Analgesic Research

Quinoline derivatives have been the subject of extensive research for their potential anti-inflammatory and analgesic (pain-relieving) properties. This research is partly inspired by existing drugs like glafenine and floctafenine, which are 4-aminoquinoline compounds classified as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory mediators.

Studies have shown that certain quinoline derivatives can significantly reduce acute inflammation in models such as the carrageenan-induced paw edema test in mice. The anti-inflammatory effect is often attributed to the suppression of pro-inflammatory enzymes and cytokines. For example, one 7-chloro-4-(piperazin-1-yl)quinoline derivative demonstrated the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines like TNF-α, IL-6, and IL-1β.

In addition to anti-inflammatory effects, these compounds have shown significant analgesic activity in models of acute pain, such as the acetic acid-induced writhing test. The potency of some synthetic quinoline derivatives has been found to be comparable to that of reference drugs like diclofenac and tramadol, suggesting their potential as central analgesic agents. Docking studies suggest that the analgesic and anti-inflammatory activities of some quinoline compounds may be exerted through the strong inhibition of the COX-2 enzyme.

Table 2: Anti-inflammatory and Analgesic Activity of a Quinoline Derivative (Compound 5)

| Assay | Dose | Result | Reference Drug |

|---|---|---|---|

| Acetic Acid Writhing Test | 30 mg/kg | 62% inhibition of writhing | Diclofenac (10 mg/kg) |

| Carrageenan Paw Edema | Not specified | 64% inhibition of edema (at 3h) | Indomethacin |

Data pertains to compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, as reported in cited literature.

Antiviral and Antiprion Activity Research

The broad biological activity of the quinoline scaffold extends to research in antiviral and antiprion applications. Certain quinoline derivatives, most notably chloroquine and its derivatives, have been investigated for a range of antiviral properties. The proposed mechanisms often involve interfering with viral entry, replication, or the maturation of viral particles. Additionally, some simple alkylguanine derivatives, which share heterocyclic structural elements, have been synthesized and tested as potential antiviral agents, showing protective effects against Semliki Forest virus (SFV) infection in mice.

More recently, quinoline derivatives have emerged as a promising class of compounds for combating prion diseases. Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). Screening of quinoline libraries has identified several compounds with significant antiprion activity in persistently infected cell lines, with some showing efficacy in the nanomolar range. One of the most active molecules identified in a study had a half-effective concentration (EC50) for antiprion activity of just 50 nM.

Interestingly, researchers have noted a remarkable similarity in the structure-activity relationships (SAR) for the antiprion and antimalarial effects of quinoline derivatives. This suggests that there may be an overlap in the molecular targets or mechanisms of action for these two distinct therapeutic applications, opening up new avenues for drug development.

In-depth Investigations of Interactions with Biological Targets

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 8-aminoquinoline have historically been a source of therapeutic agents. Modern research continues to explore the nuanced interactions of substituted quinolines like this compound with biological macromolecules to understand their potential therapeutic value and mechanisms of action.

Enzyme and Receptor Binding Affinity Studies

While specific quantitative binding affinity data (such as Ki or IC50 values) for this compound with specific enzymes or receptors are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous binding studies. For instance, various 8-hydroxyquinoline derivatives have been investigated as inhibitors of enzymes like Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. researchgate.netnih.gov The 8-hydroxy-quinoline-7-carboxylic acid moiety, in particular, has been identified as a crucial pharmacophore for this inhibitory activity. researchgate.netnih.gov These studies suggest that the quinoline core can serve as a scaffold for designing molecules that interact with the ATP-binding pocket of kinases. researchgate.net

The structural similarity of this compound to these compounds suggests a potential for analogous interactions. The presence of the amino group at the 8-position and the methyl group at the 7-position can influence the electronic and steric properties of the molecule, which in turn would modulate its binding affinity and selectivity for various biological targets. Further enzymatic and receptor binding assays are necessary to elucidate the specific interaction profile of this compound.

Elucidation of Specific Biochemical Pathway Inhibition Mechanisms

The potential for quinoline derivatives to inhibit the growth of certain bacterial strains has been noted, with the nitro-substituted analogue, 7-Methyl-8-nitroquinoline (B1293703), showing promise as an antibacterial agent. smolecule.com While the precise biochemical pathways inhibited by this compound are yet to be fully elucidated, the general mechanisms of action for antibacterial quinolines often involve the chelation of essential metal ions or the inhibition of key enzymes involved in bacterial replication and metabolism.

For example, 8-hydroxyquinoline derivatives are known to exert their biological effects through metal chelation, which can disrupt cellular processes. nih.gov The antibacterial activity of some 8-hydroxyquinoline derivatives has been correlated with their ability to chelate iron. Furthermore, the structural features of this compound, particularly the 8-amino group, could potentially interact with and disrupt critical biochemical pathways within pathogenic organisms. In-depth mechanistic studies, including transcriptomic and proteomic analyses, would be invaluable in pinpointing the specific molecular targets and pathways affected by this compound.

Catalytic Applications in Advanced Organic Synthesis

The field of organic synthesis continually seeks novel and efficient catalytic systems. The structural motifs within this compound, specifically the nitrogen-containing heterocyclic ring and the amino group, make it an interesting candidate for applications in metal-catalyzed reactions, both as a substrate and as a ligand.

Role in Metal-Catalyzed Coupling Reactions

While specific studies detailing the use of this compound as a ligand in prominent cross-coupling reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination are not extensively reported, the broader class of 8-methylquinoline (B175542) derivatives has been recognized as effective substrates in C-H activation reactions. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed for the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes, which have shown potential in biological applications. nih.gov

The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, often relies on specialized phosphine ligands to facilitate the catalytic cycle. wikipedia.orgresearchgate.netorganic-chemistry.org The efficiency of this reaction is highly dependent on the ligand's steric and electronic properties. wikipedia.orgias.ac.in Similarly, the Heck reaction, which forms carbon-carbon bonds, is catalyzed by palladium complexes, and the choice of ligand is crucial for its success. organic-chemistry.orgmdpi.comwikipedia.org The bidentate coordination potential of this compound (via the quinoline nitrogen and the 8-amino group) suggests its potential to act as a ligand in such reactions, although this remains an area for further investigation.

Evaluation as a Ligand in Homogeneous and Heterogeneous Catalytic Systems

The coordination chemistry of quinoline derivatives is well-established, and they have been employed as ligands in a variety of catalytic systems. The ability of the nitrogen atom in the quinoline ring and the exocyclic amino group in this compound to coordinate with metal centers opens up possibilities for its use in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, soluble metal complexes of this compound could potentially catalyze a range of organic transformations. The electronic and steric environment around the metal center can be tuned by the quinoline scaffold, influencing the catalyst's activity and selectivity.

For heterogeneous catalysis, this compound could be immobilized on a solid support. This approach offers advantages in terms of catalyst recovery and reuse. The development of highly active and stable phosphine-free catalysts for Heck and Suzuki reactions, such as those based on Pd(quinoline-8-carboxylate)2, highlights the potential of quinoline-based ligands in creating robust catalytic systems. organic-chemistry.org

Materials Science and Engineering Applications

The unique photophysical and electronic properties of the quinoline ring system have led to its incorporation into various functional materials. While the direct application of this compound in materials science is an emerging area, the properties of related compounds suggest several promising research directions.

The aromatic structure and functional groups of the related 7-Methyl-8-nitroquinoline suggest its potential in the development of organic electronics and photoactive materials. smolecule.com This potential is rooted in the ability of such molecules to participate in charge transport and to interact with light.

Furthermore, quinoline derivatives have been utilized as building blocks for coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com These materials have tunable structures and properties, making them suitable for applications in gas storage, separation, and catalysis. nih.govmdpi.commdpi.comresearchgate.net 8-Hydroxyquinolinate-based MOFs, for instance, have been synthesized and shown to exhibit tunable luminescent properties, making them useful as chemical sensors. nih.govresearchgate.net The coordinating ability of the amino and quinoline nitrogen atoms in this compound makes it a viable candidate for the synthesis of novel MOFs and coordination polymers with unique functional properties.

In the realm of polymer science, amine-containing molecules are often used as monomers for the synthesis of various polymers. researchgate.netmdpi.com For example, 8-hydroxyquinoline-functionalized polymers have been developed for various applications. google.com The bifunctional nature of this compound (with its reactive amino group and quinoline core) could allow for its incorporation into polymer chains, potentially imparting desirable thermal, electronic, or photophysical properties to the resulting materials.

Investigation of Luminescent Properties for Organic Light-Emitting Diodes

The quinoline scaffold, particularly the 8-hydroxyquinoline moiety, is foundational in the field of organic light-emitting diodes (OLEDs). Metal complexes of 8-hydroxyquinoline derivatives are among the most successful organic materials used in OLEDs. Tris(8-hydroxyquinoline)aluminum (Alq3) is a benchmark compound, widely used as an electron transport and emitting layer in OLED manufacturing due to its stability, excellent electron transport, and strong luminescent properties. d-nb.infoiitk.ac.inijcce.ac.ir

Research has shown that substitutions on the quinoline ring can fine-tune the luminescent properties of these metal complexes. The presence of methyl groups, such as in the 7-methyl position, can cause a hypsochromic (blue) shift in the emission wavelength. bibliotekanauki.pl This is attributed to a shift in the energy of the lowest unoccupied molecular orbital (LUMO) level. bibliotekanauki.pl For instance, a luminescent material, bis(2-methyl 8-quinolinolato) (triphenyl siloxy) aluminum (III) (SAlq), exhibited a broad blue emission peak at 490 nm. researchgate.net Similarly, zinc complexes with 2-methyl-8-quinolinol have been synthesized and used to achieve green electroluminescence in OLEDs, with emission wavelengths observed at 517 nm and 539 nm. ijcce.ac.irijcce.ac.ir

While direct studies on this compound for OLEDs are not prevalent, the extensive research on its hydroxyl analog, 7-methyl-8-hydroxyquinoline, and other methylated 8-hydroxyquinolines, underscores the potential of this structural class. The conversion of the 8-amino group to an 8-hydroxyl group would yield a ligand capable of forming highly luminescent metal complexes suitable for use as emitters in OLEDs, with the 7-methyl group serving to modulate the emission color.

Table 1: Photoluminescent Properties of OLED Materials Based on Methylated 8-Hydroxyquinoline Analogs

| Compound/Complex | Emission Peak (nm) | Emission Color | Reference |

|---|---|---|---|

| bis(2-methyl 8-quinolinolato) (triphenyl siloxy) aluminum (III) (SAlq) | 490 | Blue | researchgate.net |

| Lithiumtetra(2-methyl 8-hydroxy-quinolinato) boron complex (LiBqm4) | 503 | Greenish-Blue | researchgate.net |

| Zinc (II) complex with 2-methyl-8-quinolinol (Device 2) | 517 | Green | ijcce.ac.ir |

| Zinc (II) complex with 2-methyl-8-quinolinol (Device 3) | 539 | Green | ijcce.ac.ir |

Application as a Precursor in the Production of Dyes and Pigments

Quinoline derivatives are important precursors in the synthesis of various dyes. brieflands.com Specifically, the 8-hydroxyquinoline structure is utilized in the production of azo dyes, which are a major class of synthetic colorants known for their brilliant colors and affordability. medcraveonline.com The synthesis typically involves a coupling reaction between a diazonium salt and the 8-hydroxyquinoline scaffold. medcraveonline.com

The this compound compound is a valuable precursor for similar reasons. The amino group at the 8-position is a strong activating group, making the quinoline ring system susceptible to electrophilic attack by diazonium ions, leading to the formation of azo dyes. Furthermore, the amino group itself can be diazotized using reagents like sodium nitrite and hydrochloric acid to form a diazonium salt. This resulting diazonium salt can then be coupled with other aromatic compounds (coupling agents) to produce a wide range of azo dyes and pigments. The presence of the methyl group at the 7-position can influence the final color and properties, such as the fastness, of the resulting dye. medcraveonline.com Studies on 7-substituted 8-hydroxyquinoline derivatives have shown their utility in creating novel azo dyes with good affinity for fabrics like polyester. researchgate.net

Analytical Chemistry Methodologies

In analytical chemistry, the ability of a compound to selectively interact with and detect specific ions or molecules is crucial. The 8-aminoquinoline scaffold is well-suited for such applications.

Application in Metal Ion Chelation and Determination

The 8-aminoquinoline (8AQ) scaffold is a well-recognized pharmacophore and molecular motif known for its potent metal-chelating properties. nih.govacs.org Similar to its 8-hydroxyquinoline analog, 8-aminoquinoline acts as a bidentate ligand, coordinating to metal ions through both the nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group. This forms a stable five-membered chelate ring with the metal ion.

This chelating ability is the basis for its use in the development of chemosensors for metal ion detection. arkat-usa.org By functionalizing the 8-aminoquinoline core, chemists can create molecules that exhibit a change in color or fluorescence upon binding to specific metal ions, allowing for their qualitative and quantitative determination. arkat-usa.org 8-aminoquinoline derivatives have been shown to form stable complexes with a variety of metal ions, including copper(II), manganese(II), and nickel(II). nih.gov This property is not only useful for sensing but has also been explored in medicinal chemistry, where the chelation of endogenous metal ions is fundamental to the mechanism of action for certain therapeutic agents. nih.govacs.org

Utility in Liquid-Liquid Extraction Processes

Liquid-liquid extraction is a fundamental separation technique in analytical chemistry used to isolate a compound of interest from a complex matrix. The effectiveness of this process often relies on an extractant molecule that can selectively bind to the target analyte and facilitate its transfer from an aqueous phase to an immiscible organic phase.

The metal-chelating properties of quinoline derivatives make them excellent extractants for metal ions. tandfonline.comresearchgate.net Substituted 8-hydroxyquinolines have been successfully used in the liquid-liquid extraction of various metals, including rare-earth ions. researchgate.netgoogle.com Similarly, 8-aminoquinoline derivatives can be employed in extraction processes. Their ability to form neutral, lipophilic complexes with metal ions reduces the metal's solubility in water and increases its affinity for organic solvents.

Beyond metal extraction, liquid-liquid extraction is a standard procedure for sample clean-up and preparation. For instance, a reliable high-performance liquid chromatographic (HPLC) method for the determination of an 8-aminoquinoline antimalarial drug in plasma samples utilizes a liquid-liquid extraction step. nih.gov In this procedure, the drug was extracted from plasma using a mixture of tert-butyl methyl ether and 2-propanol, demonstrating the utility of this class of compounds in extraction processes for analytical purposes. nih.gov

Table 2: Analytical Extraction Parameters for an 8-Aminoquinoline Derivative

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Analyte | WR 242511 (8-aminoquinoline derivative) | HPLC with electrochemical detection | nih.gov |

| Extraction Solvents | tert-butyl methyl ether-2-propanol | Liquid-Liquid Extraction | nih.gov |

| Recovery | ~72% | Liquid-Liquid Extraction | nih.gov |

| Limit of Detection | 10 ng/ml (in plasma) | HPLC with electrochemical detection | nih.gov |

Advanced Characterization and Computational Studies

Spectroscopic and Crystallographic Elucidation Techniques

Spectroscopic and crystallographic methods are indispensable for the unambiguous identification and characterization of 7-Methylquinolin-8-amine. Each technique offers unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms in this compound can be mapped out.

While a fully assigned spectrum for this compound is not widely published, its expected spectral features can be reliably predicted based on data from closely related analogues, such as 7-methylquinoline (B44030) and 8-aminoquinoline (B160924), and established substituent effects. brieflands.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic region would display a complex set of multiplets corresponding to the five protons on the quinoline (B57606) core. The protons on the pyridine ring (H2, H3, H4) and the benzene (B151609) ring (H5, H6) would have characteristic chemical shifts and coupling constants. The methyl group at position 7 would introduce a singlet, typically in the range of 2.5 ppm. brieflands.com The two protons of the primary amine group at position 8 would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating amino group and the weakly donating methyl group. The carbon atom attached to the amino group (C8) would be significantly shielded, shifting its signal upfield compared to the parent quinoline. Conversely, the carbons in the aromatic system will have shifts characteristic of the quinoline scaffold, with values generally appearing between 110 and 150 ppm. The methyl carbon would produce a signal in the aliphatic region, typically around 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.8 | ~148 |

| H3 | ~7.3 | ~121 |

| H4 | ~8.0 | ~136 |

| H5 | ~7.4 | ~128 |

| H6 | ~7.2 | ~115 |

| H of NH₂ | Broad, ~4.5-5.5 | - |

| H of CH₃ | ~2.5 (s) | ~17 |

| C2 | - | ~148 |

| C3 | - | ~121 |

| C4 | - | ~136 |

| C4a | - | ~138 |

| C5 | - | ~128 |

| C6 | - | ~115 |

| C7 | - | ~127 |

| C8 | - | ~139 |

| C8a | - | ~145 |

| CH₃ | - | ~17 |

Note: The values in Table 1 are estimations based on known substituent effects on the quinoline ring system and may vary based on solvent and experimental conditions.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FTIR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino group. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring or bending vibration of the primary amine group is expected to produce a medium to strong band in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C=C and C=N Stretching: The aromatic quinoline ring system will give rise to a series of sharp absorption bands in the 1400-1600 cm⁻¹ region, characteristic of aromatic C=C and C=N bond stretching.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is anticipated to be a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium to Weak |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong (multiple bands) |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₁₀H₁₀N₂), the exact mass is 158.0844 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z = 158, consistent with its molecular weight. The presence of two nitrogen atoms means the molecular ion peak will have an even nominal mass, following the nitrogen rule.

High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern can provide clues to the molecule's structure. Common fragmentation pathways for aromatic amines include:

α-Cleavage: Loss of a hydrogen radical to form a stable [M-1]⁺ ion is common for aromatic amines.

Loss of Methyl Group: Cleavage of the C7-CH₃ bond would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a significant fragment ion at m/z = 143.

Ring Fragmentation: Aromatic systems like quinoline can undergo complex ring cleavages, often involving the loss of small neutral molecules like HCN (27 Da), which is a common fragmentation pathway for nitrogen-containing heterocycles. miamioh.edu This is observed in the spectrum of 8-aminoquinoline, which shows a strong peak at m/z 117 after the loss of HCN from the molecular ion at m/z 144. nih.govchemicalbook.com A similar loss from the m/z 143 fragment of this compound could potentially lead to a fragment at m/z 116.

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.